Compound Description: BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune responses. It was discovered through high-throughput screening and subsequently optimized to reduce CYP3A4 induction in human hepatocytes. BAY-1797 has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse CFA inflammatory pain model, making it a promising candidate for further investigation in inflammatory and pain conditions. []
Compound Description: This series of novel styryl ketone derivatives are synthesized from 1-(4-(3-chlorophenoxy)-2-chlorophenyl)ethanone and are under investigation for their antibacterial activity. []
Compound Description: This compound, along with its pharmaceutically acceptable salts, metabolites, solvates, hydrates, prodrugs, and polymorphs, acts as a VEGFR kinase inhibitor. This suggests its potential application in cancer treatment. The compound demonstrates structural diversity, incorporating a substituted pyrazole ring, a pyridine ring, and a 3-chlorophenoxy group. []
Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and a dihedral angle of 36.3° between the pyridazine and benzene rings. []
Compound Description: The crystal structure of this compound highlights the inclination of the phenyl and chlorobenzene rings to the central pyrazole ring at 40.84° and 65.30°, respectively. []
4-(2,4-Dichlorophenoxy)butyrate (DPBA) and 2-(3-Chlorophenoxy)propionate (CPPA) []
Compound Description: DPBA and CPPA, both herbicides, were intercalated into Zn-Al layered double hydroxide (ZAL) and zinc layered single hydroxide (ZLH) to develop controlled release formulations. The study indicated a preferential intercalation of DPBA over CPPA, attributed to DPBA's two chlorine atoms on the benzene ring leading to stronger interactions with the positively charged layers. []
Compound Description: The crystal structure of this compound shows a Z-configuration about the C=C double bond connecting the triazole ring, 4-chlorophenoxy unit, and a butyloxy chain. []
Compound Description: This compound demonstrates rapid absorption and excretion in rats, dogs, and humans. Its metabolism involves aromatic ring hydroxylation, oxidation, dealkylation of the urea methyl group, and oxidative ring opening of the pyrrolidine ring. []
β-4(-Chlorophenoxy)-α-(1,1dimethylethyl))1h-1,2,4-triazole-1-ethanol and 1-(4-Chlorophenoxy) 3,3-dimethyl-1- h(1,2,4-triazole-1-y-1)2-butanone []
Compound Description: These two systemic fungicides have similar unit cell parameters and average bond distances/angles despite their different chemical groups (ethanol and butanone). Their crystal structure analysis aims to correlate chemical activity with structural changes to enhance their effectiveness and potentially reduce production costs. []
Compound Description: The crystal structure of this molecule reveals a dihedral angle of 77.6° between the pyrazole and benzene rings. It also shows C—H⋯O hydrogen bonds linking molecules along the a-axis, along with weak π–π and dipole–dipole interactions. []
Compound Description: In this compound, the six-membered 1,3,2-oxazaphosphorine ring adopts a screw boat conformation, and the chlorofluorobenzene and chlorophenoxy groups are almost perpendicular to each other. []
Compound Description: Rafoxanide is a known anthelmintic drug. Its crystal structure reveals that the two aromatic rings of the salicylanilide moiety are nearly coplanar, while they are almost perpendicular to the plane of the phenoxy group. []
Compound Description: This compound is a potential anticonvulsant agent that exhibited the most potent activity among a series of 7-substituted-[1,2,4]triazolo[4,3-f]pyrimidine derivatives. It displayed good efficacy in the maximal electroshock (MES) test with an ED50 value of 34.7 mg/kg and a protective index (PI) of 7.6. Additionally, compound 3i showed oral activity against MES-induced seizures and exhibited lower oral neurotoxicity. Furthermore, it demonstrated antagonistic activity against seizures induced by PTZ, ISN, 3-MP, and thiosemicarbazide. []
Compound Description: This cadmium(II) complex contains two 1-((2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole ligands. The crystal structure of this complex is triclinic, with space group P1̄. []
Compound Description: This compound was unexpectedly obtained as a side product while attempting to synthesize a trichloromethyl derivative of 1-trichloromethylphthalazine, a potential new antimalarial series. Although not cytotoxic, compound 3 was found to be inactive against P. falciparum. []
Compound Description: This compound is part of a series of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones synthesized via an aza-Wittig reaction. The structure of 8j has been confirmed by X-ray analysis. []
Compound Description: This compound is a potent prolyl hydroxylase (PHD) inhibitor, exhibiting an IC50 of 64.2 nM toward PHD2. Oral administration of 17 has demonstrated stabilization of HIF-α, elevation of erythropoietin (EPO), and alleviation of anemia in a cisplatin-induced anemia mouse model. Furthermore, it shows good pharmacokinetic properties in rat and dog studies, with oral bioavailabilities of 55.7% and 54.0%, respectively, and excellent safety profiles. Based on these findings, compound 17 is currently in phase I clinical trials for anemia treatment. []
Compound Description: This indole analog was synthesized and characterized using spectroscopic techniques (1H NMR, 13C NMR, and LC-MS) and single-crystal X-ray diffraction. Its crystal structure reveals a monoclinic crystal system with the space group P21/c. The molecule exhibits intramolecular N-H···N and C-H···N interactions. Intermolecular H-bonded interactions, N-H···O and C-H···O, govern the packing of molecules, forming an infinite stacking chain along the [] direction. Additionally, two weak C-H···π interactions contribute to molecular packing. []
Compound Description: This compound was synthesized via a simple coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The product was obtained in good yield and characterized by spectral analyses. Subsequently, docking studies were conducted. []
3-Chloro-4-(4-chlorophenoxy)aniline (ANI) []
Compound Description: This compound is a known inhibitor of Plasmodium enoyl acyl carrier protein reductase and was evaluated in combination with artesunate (AS) or chloroquine (CQ) for its antiplasmodial activity against P. falciparum in vitro and P. berghei in vivo. Results showed promising inhibitory effects against both parasite strains, suggesting ANI combinations with AS or CQ could be potential antimalarial drug combinations pending further clinical evaluation for efficacy and safety. []
2-Methyl-4-chlorophenoxy acetate acid (MCPA) []
Compound Description: MCPA, a herbicide, was used to synthesize an intercalated herbicide nanohybrid using graphite oxide (GO) as a nanocarrier. The study indicated successful intercalation at a 0.3 M concentration of MCPA, forming the MCGO nanohybrid. Characterization by FTIR, PXRD, and CHNS confirmed the nanohybrid formation and a loading percentage of around 98%. The controlled release of MCPA from the nanohybrid into a sodium carbonate solution depended on the solution's concentration. []
Compound Description: OXCPM is a new drug candidate that exhibits promising anti-hyperglycemic and hepatoprotective properties. In vitro studies revealed dose-dependent inhibition of ɑ-amylase, ɑ-glucosidase, and hemoglobin glycosylation. It also promoted glucose uptake by yeast cells. In vivo studies with isoniazid- and rifampicin-intoxicated rats showed OXCPM's ability to restore normal serum levels of non-enzymatic biomarkers (total bilirubin, total protein, and albumin) and significantly decrease enzymatic biomarkers (alanine transaminases, aspartate transaminases, and alkaline phosphatase), indicating its hepatoprotective potential. Molecular docking studies suggest OXCPM has a high binding affinity for hyperglycemia-related protein targets like fructose-1,6-bisphosphatase, beta-2 adrenergic receptors, and glucokinase. These findings suggest OXCPM could be a potential therapeutic agent for hyperglycemia and its associated complications. []
{[1-cyano-5-(4-chlorophenoxy)-4-hydroxy-isoquinoline-3-carbonyl]-amino}-acetic acid (Compound A) []
Compound Description: The crystalline form of Compound A, specifically Form 1, has been characterized by its X-ray powder diffractogram. This form exhibits peaks at 7.7, 11.2, 13.8, 14.7, 15.3, 15.8, 18.3, 21.1, and 22.2 ° 2θ ± 0.2 ° 2θ when measured using Cu-Kα radiation. []
Compound Description: This series of lanthanide(III) complexes incorporates 2-(4-chlorophenoxy)acetate ligands. The complexes, characterized by various techniques including elemental analysis, FTIR spectroscopy, magnetic and thermogravimetric studies, and XRD analysis, are high-spin complexes with weak ligand fields. They exhibit colors characteristic of the respective lanthanide(III) ions. []
Compound Description: This compound's crystal structure reveals three independent molecules in the asymmetric unit and two water molecules for crystallization. The organic molecules show conformational differences in the substituents on the pyrazole ring. The crystal structure is stabilized by an extensive network of hydrogen bonds, including O—H⋯O, O—H⋯N, N—H⋯O, and C—H⋯O interactions. Additionally, C—H⋯π interactions are observed. []
1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone []
Compound Description: The crystal structure of this compound has been determined and it crystallizes in the orthorhombic space group P212121. []
Compound Description: The crystal structure of this compound reveals a nearly planar central β-lactam ring. The nitro and chlorobenzene rings are inclined to the β-lactam ring at dihedral angles of 61.17° and 40.21°, respectively. The crystal packing is characterized by N—H⋯O hydrogen bonds forming C(4) chains along the [] direction. These chains are further interconnected by C—H⋯O and weak C—H⋯π interactions, resulting in a three-dimensional network. []
Compound Description: This compound has been synthesized and characterized using various techniques including elemental analysis, IR, 1H NMR, MS, and single-crystal X-ray diffraction. It exhibits a triclinic crystal structure with the space group P1. The oxazolidine ring adopts an envelope conformation, and its dihedral angle with the triazole ring is 27.7°. The crystal structure is stabilized by weak intermolecular C-H···N hydrogen bonds and π-π interactions between neighboring triazole rings. Preliminary biological testing suggests that the compound possesses some fungicidal activity. []
Compound Description: S-23 is a selective androgen receptor modulator (SARM) with potential for hormonal male contraception. Preclinical studies in male rats demonstrated its high binding affinity to the androgen receptor, full agonist activity in vitro, and suppression of LH levels, leading to decreased prostate size and increased levator ani muscle size. Combination therapy of S-23 with estradiol benzoate (EB) in rats resulted in reversible infertility with full recovery observed after treatment cessation. Additionally, S-23 demonstrated positive effects on bone mineral density and body composition, making it a promising candidate for further development as an oral male contraceptive. []
6-(4-chlorophenoxy)-1-methylindoline-2,3-dione []
Compound Description: The crystal structure of this compound has been determined and it crystallizes in the monoclinic space group P21/c. []
2-[(4-chlorophenoxy)methyl]benzimidazoles []
Compound Description: This series of benzimidazoles was designed and synthesized as selective neuropeptide Y (NPY) Y1 receptor antagonists for potential use as antiobesity drugs. The structure-activity relationship (SAR) studies focused on optimizing the spacing and orientation of a piperidine ring nitrogen, introduced through various piperidinylalkyl substituents at the N-1 position of the benzimidazole core, relative to the benzimidazole ring. Further modifications included the introduction of an additional aminoalkyl functionality to enhance the interaction with Arg33 and Arg35 of NPY. Compound 56, bearing a 3-(3-piperidinyl)propyl group at N-1 and a 4-((3-piperidinyl)propoxy) group at C-4, demonstrated significantly improved potency compared to the initial lead compound. The research highlighted the importance of specific structural features for potent and selective Y1 receptor antagonism, paving the way for further development of novel antiobesity therapeutics. []
Compound Description: This group of compounds was investigated for their ability to block the renal CLC-K1 chloride channel, which plays a crucial role in urine concentration and sodium reabsorption in the kidneys. Modifications to the phenoxy group, such as removing the oxygen atom, eliminating methylenic groups, or substituting the chlorine atom, did not significantly affect the blocking activity. A key finding was that a CPP derivative with a benzyl group replacing the methyl group at the chiral center exhibited the minimal structure required for CLC-K1 blocking. This compound inhibited the channel from the extracellular side with an affinity in the 150 μM range. The study identified novel substances that could serve as valuable tools for studying the biophysical and physiological roles of renal chloride channels and potentially lead to the development of new diuretic drugs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-Methyl-3-vinylpyrazine, also known as 2-ethenyl-3-methyl-pyrazine, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Methyl-3-vinylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-methyl-3-vinylpyrazine is primarily located in the cytoplasm.
Cis-ferulic acid is a ferulic acid consisting of cis-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring. It has a role as a platelet aggregation inhibitor and a plant metabolite. It derives from a cis-cinnamic acid.